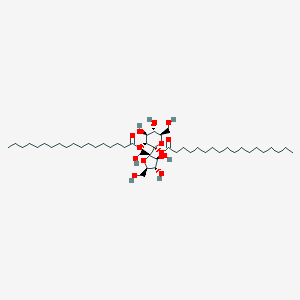
α-D-葡萄吡喃糖苷,β-D-呋喃果糖基,二十八烷酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a complex organic compound that belongs to the class of sucrose esters. It is composed of a glucose molecule (alpha-D-glucopyranoside) and a fructose molecule (beta-D-fructofuranosyl) esterified with octadecanoic acid (stearic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications.
科学研究应用
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, food additives, and cleaning agents due to its emulsifying and stabilizing properties.
作用机制
Target of Action
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a type of carbohydrate
Mode of Action
As a carbohydrate, it may participate in various biological processes, including energy production, cellular communication, and molecular recognition events .
Result of Action
As a carbohydrate, it may be involved in various biological processes, but the exact effects would depend on the specific context and environment .
Action Environment
The action, efficacy, and stability of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate can be influenced by various environmental factors. For instance, the compound is generally stable under 120℃, but it decomposes at temperatures above 145℃ . Furthermore, it can be hydrolyzed under acidic or alkaline conditions to produce sucrose and fatty acids .
生化分析
Biochemical Properties
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds. The interaction with these enzymes can lead to the breakdown of the compound into its constituent sugars and fatty acids. Additionally, it can interact with transport proteins that facilitate its movement across cell membranes .
Cellular Effects
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the insulin signaling pathway, leading to changes in glucose uptake and metabolism. It also has the potential to alter the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels .
Molecular Mechanism
The molecular mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate involves several key interactions. At the molecular level, it binds to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate typically involves the esterification of sucrose with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of sucrose and octadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to accelerate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of sucrose and octadecanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Sucrose and octadecanoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
相似化合物的比较
Similar Compounds
Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid composition.
Sucrose palmitate: Similar in structure but contains palmitic acid instead of octadecanoic acid.
Sucrose stearate: Contains stearic acid like alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate but may differ in the degree of esterification.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties. Its ability to form stable emulsions and its compatibility with various industrial and pharmaceutical applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
27195-16-0 |
|---|---|
分子式 |
C48H90O13 |
分子量 |
875.2 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1 |
InChI 键 |
MZNXRHOLDWQYRX-CBKJUIDTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
| 27195-16-0 | |
同义词 |
Crodesta F-10 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



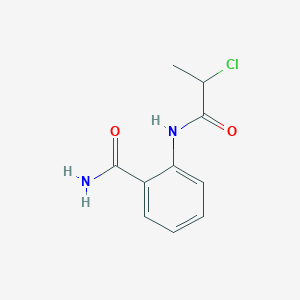

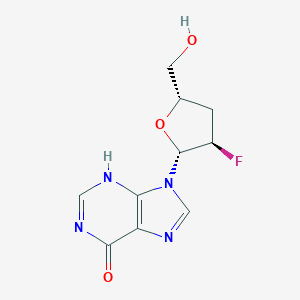
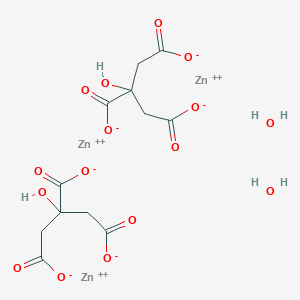


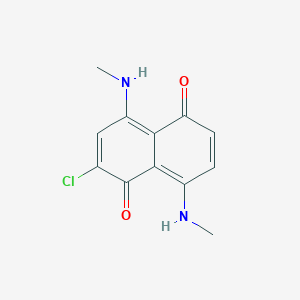
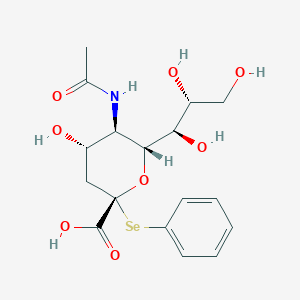
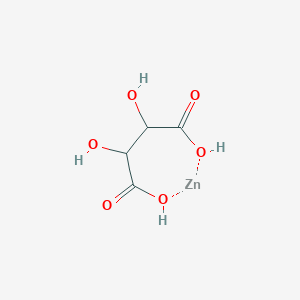
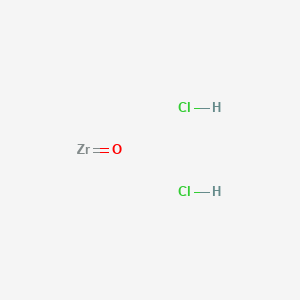

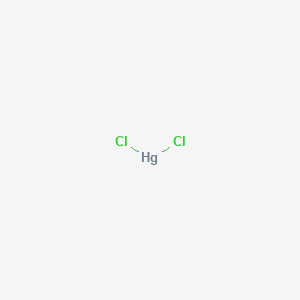
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)
